4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE
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Overview
Description
4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound with a molecular formula of C28H24N2O6 and a molecular weight of 484.5 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring and a hydrazinylidene group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 4-formylnaphthalene-1-carboxylate under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, where different substituents can be introduced. Common reagents used in these reactions include sodium methoxide, guanidine hydrochloride, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including its role as an anti-cancer agent due to its ability to disrupt tubulin polymerization.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts the polymerization process, leading to the inhibition of cell division and ultimately causing cell death . This mechanism is particularly relevant in its potential use as an anti-cancer agent.
Comparison with Similar Compounds
Compared to other similar compounds, 4-{[(Z)-2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE stands out due to its unique structure and specific biological activities. Similar compounds include:
Combretastatin A-1: Another tubulin-binding agent with anti-cancer properties.
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and other conditions.
Paclitaxel: A widely used chemotherapeutic agent that stabilizes microtubules and prevents their disassembly. The uniqueness of this compound lies in its specific structural features and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C28H24N2O6 |
---|---|
Molecular Weight |
484.5g/mol |
IUPAC Name |
[4-[(Z)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C28H24N2O6/c1-33-24-15-20(16-25(34-2)26(24)35-3)27(31)30-29-17-18-11-13-21(14-12-18)36-28(32)23-10-6-8-19-7-4-5-9-22(19)23/h4-17H,1-3H3,(H,30,31)/b29-17- |
InChI Key |
YBFVENNWNRIPMX-RHANQZHGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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